molecular formula C16H21FN2O4 B2814286 Methyl 4-((3-fluoro-4-methoxybenzamido)methyl)piperidine-1-carboxylate CAS No. 1797793-90-8

Methyl 4-((3-fluoro-4-methoxybenzamido)methyl)piperidine-1-carboxylate

Cat. No.: B2814286
CAS No.: 1797793-90-8
M. Wt: 324.352
InChI Key: WDFIPWAAPANWDO-UHFFFAOYSA-N
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Description

Methyl 4-((3-fluoro-4-methoxybenzamido)methyl)piperidine-1-carboxylate is a synthetic piperidine derivative featuring a 1-carboxylate ester and a 4-substituted benzamido-methyl group. The compound’s structure combines a piperidine core with a 3-fluoro-4-methoxybenzamide moiety, which introduces distinct electronic and steric properties.

Properties

IUPAC Name

methyl 4-[[(3-fluoro-4-methoxybenzoyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O4/c1-22-14-4-3-12(9-13(14)17)15(20)18-10-11-5-7-19(8-6-11)16(21)23-2/h3-4,9,11H,5-8,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFIPWAAPANWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-fluoro-4-methoxybenzamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamido Intermediate: The synthesis begins with the reaction of 3-fluoro-4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with piperidine to yield 3-fluoro-4-methoxybenzamido-piperidine.

    Esterification: The benzamido intermediate is then subjected to esterification using methanol and a suitable catalyst, such as sulfuric acid, to form the methyl ester derivative.

    Final Product Formation: The final step involves the reaction of the esterified intermediate with formaldehyde and hydrogen chloride to introduce the methyl group at the piperidine nitrogen, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of more efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-fluoro-4-methoxybenzamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro or methoxy positions, where nucleophiles such as amines or thiols can replace these groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Azides, thiols.

Scientific Research Applications

Methyl 4-((3-fluoro-4-methoxybenzamido)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-((3-fluoro-4-methoxybenzamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups can enhance binding affinity and selectivity towards these targets, modulating their activity and leading to the desired biological effects. The piperidine ring provides structural stability and contributes to the overall pharmacokinetic properties of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Piperidine Derivatives

Key Structural Analogues

Piperidine-1-carboxylate derivatives vary widely based on substituents at the 4-position and modifications to the carboxylate group. Below is a comparison of the target compound with structurally related analogues:

Compound Substituent at 4-Position Carboxylate Group Key Features Reported Applications
Methyl 4-((3-fluoro-4-methoxybenzamido)methyl)piperidine-1-carboxylate (Target) (3-Fluoro-4-methoxybenzamido)methyl Methyl ester Fluorine and methoxy groups enhance lipophilicity and potential enzyme binding. Hypothesized enzyme inhibitors
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate () 4-(2-Methoxyphenyl)piperazin-1-yl Ethyl ester Piperazine linkage may improve solubility; methoxy group modifies receptor affinity. Receptor modulation studies
tert-Butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate () 3-Chloro-2-nitro-anilino tert-Butyl ester Chloro and nitro groups introduce steric bulk and redox activity. Intermediate in benzodiazepine synthesis
(S)-Benzyl 4-((2-amino-N-cyclopropylpropanamido)methyl)piperidine-1-carboxylate () (2-Amino-N-cyclopropylpropanamido)methyl Benzyl ester Cyclopropyl and amino groups may influence stereoselective interactions. Pharmaceutical intermediate

Substituent Effects on Bioactivity

  • Fluoro and Methoxy Groups: The 3-fluoro-4-methoxybenzamide group in the target compound likely enhances metabolic stability compared to non-fluorinated analogues. Fluorine’s electronegativity can strengthen hydrogen bonding, while methoxy groups contribute to π-π stacking interactions in enzyme pockets .
  • Piperazine vs. Piperidine Linkages : Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate () incorporates a piperazine ring, which increases flexibility and solubility but may reduce selectivity compared to the rigid piperidine core in the target compound .
  • Ester Group Variations : The methyl ester in the target compound offers a balance between stability and hydrolytic lability. In contrast, benzyl or tert-butyl esters () provide greater steric protection but may hinder in vivo cleavage .

Pharmacological and Toxicological Considerations

  • Carcinogenicity: Fluorinated aromatic amines (e.g., 4′-fluoro-4-dimethylaminoazobenzene in ) exhibit enhanced carcinogenicity compared to non-fluorinated analogues, suggesting careful toxicity screening is needed for the target compound .

Biological Activity

Methyl 4-((3-fluoro-4-methoxybenzamido)methyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C16H20FN3O3C_{16}H_{20}FN_3O_3, and it has a molecular weight of approximately 321.35 g/mol. The structure features a piperidine ring, a methoxy group, and a fluorinated phenyl moiety, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Piperidine Derivative : The reaction of piperidine with methyl chloroformate to form the piperidine-1-carboxylate intermediate.
  • Coupling Reaction : This intermediate is then reacted with 3-fluoro-4-methoxybenzoyl chloride to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological pathways. The sulfonamide group in similar compounds has been known to inhibit enzyme activity, which may be a mechanism shared by this compound. This interaction can lead to various therapeutic effects, including anti-inflammatory and antitumor activities.

Antitumor Activity

Research indicates that derivatives of piperidine compounds have shown promising antitumor properties. For instance, related compounds have been studied for their ability to inhibit cancer cell proliferation in various models:

  • IC50 Values : Several studies have reported IC50 values in the nanomolar range for piperidine derivatives against various cancer cell lines, indicating potent antitumor activity. For example, compounds with similar structures demonstrated IC50 values as low as 0.64 µM against multiple myeloma cell lines .

Enzyme Inhibition

Piperidine derivatives have been explored for their potential as enzyme inhibitors:

  • Mechanism : The binding affinity to specific enzymes can disrupt critical biological pathways, potentially leading to therapeutic effects in conditions like cancer and inflammation.

Other Biological Effects

The compound may also exhibit other biological activities such as:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
  • Neuroprotective Effects : Some studies suggest potential benefits in neurodegenerative disease models.

Case Studies

Several case studies have highlighted the biological effects of related compounds:

  • Study on Antitumor Activity : A study demonstrated that a structurally similar piperidine derivative effectively inhibited tumor growth in mouse models, showcasing the potential of these compounds in cancer therapy .
  • Enzyme Inhibition Studies : Research indicated that certain piperidine derivatives could significantly inhibit specific kinases involved in cancer progression, providing insights into their therapeutic applications .

Data Summary

PropertyValue
Molecular FormulaC16H20FN3O3C_{16}H_{20}FN_3O_3
Molecular Weight321.35 g/mol
Antitumor IC50 (Example)0.64 µM
Enzyme TargetingVarious kinases

Q & A

Q. Basic SAR Framework

  • Piperidine ring substitutions : Fluorine at position 3 and methoxy at position 4 on the benzamide moiety enhance metabolic stability and receptor affinity, as seen in related fluorinated piperidines .
  • Amide linker flexibility : A methylene spacer between the piperidine and benzamide groups improves conformational adaptability for target binding .

Advanced SAR Analysis
Use computational docking (e.g., AutoDock Vina) to predict interactions with targets like orexin receptors or PARP13. Validate predictions via radiolabeled ligand binding assays .

What analytical techniques are essential for characterizing this compound’s purity and stability?

Q. Basic Protocol

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity .
  • NMR : ¹H/¹³C NMR verifies structural integrity, with key signals at δ 3.7 ppm (methoxy) and δ 7.2–7.8 ppm (aromatic protons) .

Advanced Stability Studies
Conduct accelerated degradation studies under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H₂O₂) conditions. Monitor degradation products via HRMS to identify labile functional groups (e.g., ester or amide bonds) .

How should researchers address discrepancies in biological activity data across studies?

Q. Basic Troubleshooting

  • Assay conditions : Standardize protocols (e.g., cell line selection, incubation time) to reduce variability. For example, use HEK293 cells expressing human orexin receptors for consistent results .
  • Compound handling : Store at 2–8°C in anhydrous DMSO to prevent hydrolysis .

Advanced Data Reconciliation
Perform meta-analyses of IC₅₀ values across studies using tools like Prism. Investigate outliers via molecular dynamics simulations to assess conformational changes under varying pH or salt conditions .

What are the recommended strategies for elucidating the compound’s mechanism of action?

Q. Basic Screening

  • Target-based assays : Prioritize kinases, GPCRs, and PARP enzymes due to structural similarities with active piperidine derivatives .
  • Cellular models : Test cytotoxicity in cancer lines (e.g., MCF-7, A549) to identify therapeutic potential .

Advanced Mechanistic Studies
Use CRISPR-edited cell lines to knock out candidate targets (e.g., PARP14). Confirm target engagement via thermal shift assays (TSA) or cellular thermal shift assays (CETSA) .

How can researchers optimize pharmacokinetic properties for in vivo studies?

Q. Basic ADME Profiling

  • Solubility : Use shake-flask method in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Advanced Optimization
Introduce prodrug strategies (e.g., ester-to-carboxylic acid conversion) to enhance oral bioavailability. Validate via pharmacokinetic studies in rodent models, measuring AUC and Cmax .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.